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Cat. No.: B1205502 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the

structural elucidation of organic molecules. This application note provides a detailed

assignment of the ¹H and ¹³C NMR spectra of methyl 4-methoxycinnamate, a common UV-

filtering agent and synthetic intermediate. The data presented herein, including chemical shifts

(δ), coupling constants (J), and multiplicities, serves as a definitive reference for researchers

working with this compound. A standardized experimental protocol for data acquisition is also

provided.

Introduction
Methyl 4-methoxycinnamate is an organic compound widely used in sunscreens and other

cosmetic products for its ability to absorb UV-B radiation.[1] Accurate structural confirmation

and purity assessment are paramount in both research and industrial applications. NMR

spectroscopy provides unambiguous structural information through the analysis of the chemical

environment of ¹H (proton) and ¹³C (carbon-13) nuclei.[2][3] This note details the complete

spectral assignment for the E (trans) isomer of methyl 4-methoxycinnamate in deuterated

chloroform (CDCl₃).
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For clarity in spectral assignment, the atoms of methyl 4-methoxycinnamate are numbered

as shown in the diagram below. This numbering scheme is used consistently in the data tables.

Caption: Figure 1. Numbering scheme for methyl 4-methoxycinnamate.

Data Presentation
The ¹H and ¹³C NMR data were acquired in CDCl₃ and referenced to the residual solvent peak.

[4] The data is summarized in the tables below.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.64 Doublet (d) 16.0 1H H-7

7.48 Doublet (d) 8.7 2H H-2, H-6

6.92 Doublet (d) 8.7 2H H-3, H-5

6.33 Doublet (d) 16.0 1H H-8

3.83 Singlet (s) - 3H H-11 (Ar-OCH₃)

3.79 Singlet (s) - 3H
H-10 (Ester -

OCH₃)

Data compiled

from sources.[1]

[5][6]

The large coupling constant (J = 16.0 Hz) between the vinylic protons H-7 and H-8 is

characteristic of a trans (E) configuration around the carbon-carbon double bond.[1][5] The

aromatic protons exhibit a typical AA'BB' pattern for a para-substituted benzene ring.[5]

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

167.7 C-9 (C=O)

161.4 C-4

144.5 C-7

129.7 C-2, C-6

127.1 C-1

115.3 C-8

114.3 C-3, C-5

55.3 C-11 (Ar-OCH₃)

51.6 C-10 (Ester -OCH₃)

Data compiled from sources.[4][5][7]

Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for compounds like methyl 4-
methoxycinnamate is outlined below.

A. Sample Preparation

Weigh approximately 5-10 mg of methyl 4-methoxycinnamate directly into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Vortex the sample until the solid is completely dissolved.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.

B. NMR Data Acquisition
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Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[4]

Allow at least five minutes for the sample temperature to equilibrate inside the magnet.[8]

Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.

For ¹H NMR: Acquire the spectrum using standard single-pulse acquisition parameters. A

sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-

noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the low natural abundance of ¹³C.[2] An inverse-

gated decoupling sequence can be used for quantitative analysis to prevent the Nuclear

Overhauser Effect (NOE).[8]

C. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the

frequency-domain spectrum.

Perform phase correction and baseline correction on the resulting spectrum.

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for ¹H

spectra and δ 77.16 ppm for ¹³C spectra.[4]

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Workflow Visualization
The overall process from sample handling to final data interpretation is illustrated in the

following workflow diagram.
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Figure 2. NMR Analysis Workflow
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Caption: Figure 2. General workflow for NMR sample analysis.
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Conclusion
This application note provides a comprehensive and detailed ¹H and ¹³C NMR spectral

assignment for methyl 4-methoxycinnamate. The tabulated data and standardized protocols

offer a valuable resource for researchers in quality control, synthetic chemistry, and drug

development, ensuring accurate and reproducible structural verification of this important

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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